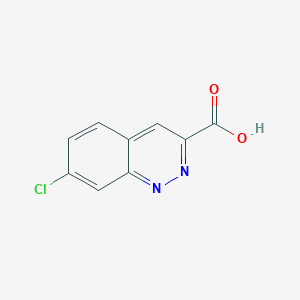

7-Chlorocinnoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chlorocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZZSHTYSBCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NN=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 7 Chlorocinnoline 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Cinnoline-3-carboxylic Acid Frameworks

The creation of the fundamental cinnoline-3-carboxylic acid structure relies on several classical and modern synthetic methodologies. These pathways utilize various precursors to construct the bicyclic heteroaromatic system.

Arenediazonium Salt Cyclization Methodologies

The cyclization of arenediazonium salts is a foundational method for synthesizing the cinnoline (B1195905) nucleus. scribd.comresearchgate.net A prominent example is the Richter cinnoline synthesis, which was the first method used to create the cinnoline ring. researchgate.net This reaction involves the diazotization of an ortho-substituted aminophenyl compound, which then undergoes intramolecular cyclization.

The classical Richter synthesis begins with the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in water, which yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be chemically modified to produce the parent cinnoline heterocycle. wikipedia.org The development of Pd-catalyzed cross-coupling reactions has made the necessary ortho-ethynyl-substituted arenediazonium salts more accessible, increasing the utility of this method. researchgate.net A key advantage of the Richter reaction is its ability to directly install the carboxylic acid moiety at the C3 position.

| Reaction Name | Precursor | Key Transformation | Initial Product |

| Richter Cinnoline Synthesis | ortho-ethynylarenediazonium salt | Intramolecular cyclization | 4-Hydroxycinnoline-3-carboxylic acid |

Utilization of Aryl Hydrazine and Arylhydrazone Precursors

Aryl hydrazines and arylhydrazones serve as versatile and widely used precursors for building the cinnoline ring system. scribd.comresearchgate.net These methods are valued for their ability to accommodate a variety of substituents on the aromatic ring. researchgate.net

A notable approach is the Friedel–Crafts cyclization of the phenylhydrazone of mesoxalyl chloride, which, after alkaline hydrolysis, produces 4-hydroxycinnoline-3-carboxylic acid. researchgate.net This reaction involves the formation of a bond between the C4 position of the developing pyridazine (B1198779) ring and the benzene ring, catalyzed by a Lewis acid like titanium salts. researchgate.net Another strategy involves the reaction of 3-chlorophenylhydrazono (cyno) acetamide with anhydrous aluminum chloride to form a 7-chloro substituted 4-aminocinnoline-3-carboxamide, which can be further modified. pnrjournal.com

| Precursor Type | Key Reagent(s) | Reaction Type | Resulting Cinnoline Derivative |

| Phenylhydrazone of mesoxalyl chloride | Titanium salts, NaOH | Friedel–Crafts cyclization, Hydrolysis | 4-Hydroxycinnoline-3-carboxylic acid |

| 3-Chlorophenylhydrazono (cyno) acetamide | Anhydrous AlCl3 | Intramolecular cyclization | 7-Chloro-4-aminocinnoline-3-carboxamide |

Intramolecular Cyclization Reactions and Annulation Approaches

Modern synthetic chemistry has introduced advanced methods for cinnoline synthesis, including transition-metal-catalyzed reactions. These intramolecular cyclization and annulation strategies offer alternative pathways that can provide high efficiency and selectivity. nih.gov

Recent developments include:

Copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. nih.gov

Rhodium-catalyzed redox-neutral annulation of azo and diazo compounds, which proceeds through a tandem C-H activation and C-N bond formation. nih.gov

A transition-metal-free intramolecular redox cyclization starting from 2-nitrobenzyl alcohol and benzylamine. This process involves the formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the cinnoline product. nih.gov

These methods highlight the ongoing evolution of synthetic strategies for accessing the cinnoline framework.

Targeted Synthesis of 7-Chlorocinnoline-3-carboxylic Acid

The specific synthesis of this compound generally involves strategies where the chlorine atom is introduced as part of the starting material, ensuring its placement at the desired C7 position. Direct, regioselective chlorination of a pre-formed cinnoline ring is challenging, making "bottom-up" approaches more common.

Regioselective Chlorination Strategies on Cinnoline Ring Systems

Achieving regioselective chlorination directly on the cinnoline core at the C7 position is a significant synthetic hurdle. Most established methods for synthesizing chlorinated cinnolines rely on incorporating the halogen atom into one of the precursors before the cyclization step.

For instance, a common strategy for creating 7-chloro-substituted cinnolines is to begin with a chlorinated aniline derivative, such as 3-chloroaniline. pnrjournal.com This precursor already contains the chlorine atom in the correct position relative to the amino group that will participate in the ring-forming reaction. When this substituted aniline is converted into a corresponding aryl hydrazine or arenediazonium salt and then cyclized, the chlorine atom is naturally positioned at C7 of the final cinnoline product. pnrjournal.com An example is the treatment of 3-chlorophenylhydrazono (cyno) acetamide with anhydrous AlCl3 to yield 7-chloro substituted 4-aminocinnoline-3-carboxamide. pnrjournal.com

Introduction and Functionalization of the Carboxylic Acid Moiety at C3

The introduction of the carboxylic acid group at the C3 position is a critical step in the synthesis of the target molecule. This is often achieved by using a precursor that already contains a functional group that can be converted to or is a carboxylic acid itself.

Several of the foundational cinnoline syntheses are well-suited for this purpose:

The Richter Cinnoline Synthesis directly incorporates a carboxylic acid group at C3 when the starting alkyne contains a carboxyl substituent (o-C6H4(N2Cl)C≡CCO2H). wikipedia.org Using a chlorinated version of the initial ortho-aminoarylpropiolic acid would lead directly to the desired product.

The Friedel–Crafts cyclization of an arylhydrazone derived from a glyoxylic acid derivative can install the carboxyl group. The use of the phenylhydrazone of mesoxalyl chloride, for example, leads to 4-hydroxycinnoline-3-carboxylic acid. researchgate.net

A precursor containing a cyano group at the position that will become C3 is a versatile strategy. The cyano group can be carried through the cyclization reaction and then hydrolyzed to a carboxylic acid in a subsequent step. The synthesis involving 3-chlorophenylhydrazono (cyno) acetamide is an example of this approach. pnrjournal.com

| Synthetic Approach | Method of COOH Introduction | Starting Material Example |

| Richter Synthesis | Direct incorporation from alkyne precursor | Chlorinated ortho-aminoarylpropiolic acid |

| Friedel-Crafts Cyclization | Use of a dicarbonyl hydrazone precursor | Phenylhydrazone of mesoxalyl chloride |

| Cyano Group Hydrolysis | Cyclization of a cyano-containing precursor | 3-Chlorophenylhydrazono (cyno) acetamide |

Modern and Emerging Synthetic Methodologies

Recent advancements in organic synthesis have provided powerful tools for the construction of complex heterocyclic systems like this compound. These modern approaches, including metal-catalyzed cross-coupling reactions, elegant retrosynthetic designs, and innovative electrochemical methods, offer significant advantages in terms of efficiency, selectivity, and environmental sustainability over classical methods.

Metal-catalyzed reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the assembly of the cinnoline core. ingentaconnect.com Palladium (Pd), rhodium (Rh), and copper (Cu) catalysts are particularly prominent in this area, enabling the construction of the bicyclic cinnoline framework through intramolecular cyclization and annulation strategies. acs.orgnih.gov

Palladium-catalyzed reactions, for instance, have been effectively used in the synthesis of cinnoline derivatives through cascade annulation processes. acs.org These reactions often proceed via a dual C-H activation mechanism, where the catalyst facilitates both C-C and C-N bond formation in a sequential or one-pot manner. acs.org For the synthesis of a 7-chlorocinnoline scaffold, a potential starting material would be a suitably substituted 2-amino-chlorophenyl derivative which undergoes cyclization. The reaction conditions, including the choice of ligand, oxidant, and solvent, are critical for achieving high yields and selectivity. acs.org

Rhodium-catalyzed C-H activation has also emerged as a powerful strategy. For example, Rh(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes can produce polysubstituted cinnolines. acs.org Similarly, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones provides another efficient route to the cinnoline ring system. nih.gov These methods demonstrate the versatility of transition metals in facilitating the key bond-forming events required for cinnoline synthesis.

| Catalyst/Reagents | Reaction Type | Key Bond Formations | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Cascade Annulation / C-H Activation | C-C, C-N | Arylhydrazines, Aryl Iodides | acs.orgresearchgate.net |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Activation / Annulation | C-C, C-N | Azo Compounds, Diazo Compounds | nih.gov |

| Cu(OAc)₂ / O₂ | Aerobic Dehydrogenative Cyclization | C-N | N-Phenylhydrazones | nih.gov |

| Pd(II) / Acetic Acid | Oxidative [4+2] Annulation | C-C, C-N | 1-Arylindazolones, Allenoates | acs.org |

Retro-synthetic analysis is a powerful problem-solving technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in Applying this strategy to this compound suggests several possible disconnections. A primary disconnection can be made at the N1-N2 and C3-C4 bonds of the pyridazine ring. This leads back to a 2-amino-4-chlorophenyl derivative containing a suitable two-carbon unit at the ortho position, which can undergo diazotization and subsequent cyclization. Another approach involves disconnecting the C4-C4a and N2-C3 bonds, pointing towards a strategy involving the cyclization of a substituted arylhydrazine.

This retrosynthetic thinking paves the way for designing tandem or cascade reactions, which combine multiple bond-forming steps into a single operational sequence, thereby enhancing efficiency and reducing waste. rsc.org A hypothetical tandem sequence for this compound could begin with a metal-catalyzed coupling of a protected 2-bromo-4-chloroaniline with a three-carbon synthon containing the carboxylic acid precursor. This intermediate could then undergo a one-pot deprotection, diazotization, and intramolecular cyclization to yield the final cinnoline ring system.

A notable example of a tandem process in cinnoline synthesis involves the reaction of 2-nitrobenzyl alcohol with benzylamine. nih.gov This process proceeds through a sequence of intramolecular redox reaction, condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to form the cinnoline product, all promoted by a simple base without the need for a transition metal catalyst. nih.gov Such strategies, which construct complex molecular architectures from simple precursors in a few steps, are highly desirable in modern organic synthesis.

Electrosynthesis has gained significant attention as a sustainable and powerful tool in organic chemistry, utilizing electrons as "green" reagents to drive chemical transformations. rsc.orgnih.gov For a molecule like this compound, electrosynthesis can be envisioned for two primary purposes: the construction of the heterocyclic core or the functionalization of the carboxylic acid group.

One emerging strategy is electrocarboxylation, where carbon dioxide is fixed into an organic substrate through electrochemical reduction. beilstein-journals.org This method could potentially be used to introduce the carboxylic acid group at the C3 position of a pre-formed 7-chlorocinnoline intermediate. This would involve the electrochemical generation of a reactive intermediate at the C3 position, which is then trapped by CO₂. This approach is particularly attractive from a green chemistry perspective, as it utilizes a readily available C1 feedstock.

Alternatively, the carboxylic acid group of this compound can be used as a handle for further functionalization using electroreductive or oxidative methods. The Kolbe electrolysis, for example, involves the anodic oxidation of a carboxylate to generate a radical species via decarboxylation. gre.ac.uk This radical could then participate in various C-C bond-forming reactions. The non-decarboxylative electrolysis of aromatic acids can also generate aroyloxy radicals for other transformations. researchgate.net These electrochemical methods offer unique reactivity pathways for modifying the carboxylic acid group, potentially leading to novel derivatives with enhanced biological properties. nih.gov The electrochemical synthesis of related N-heterocycles, such as benzo[c]cinnolinium salts, has also been reported, highlighting the potential of this technique in constructing the core ring system. nih.gov

| Electrochemical Method | Application | Proposed Transformation | Key Principle | Reference |

|---|---|---|---|---|

| Electrocarboxylation | Carboxylic Acid Introduction | 7-Chlorocinnoline → this compound | Electrochemical reduction of substrate followed by reaction with CO₂ | beilstein-journals.org |

| Kolbe Electrolysis | Decarboxylative Functionalization | R-COOH → R-R' | Anodic oxidation of carboxylate to form a radical, which couples with another radical | nih.govgre.ac.uk |

| Hofer-Moest Reaction | Decarboxylative Functionalization | R-COOH → R-OH / R-OR' | Further oxidation of the Kolbe radical to a carbocation, which is trapped by nucleophiles | gre.ac.uk |

| Indirect Electrolysis | Ring Formation/Functionalization | Precursor → Cinnoline Derivative | Use of a redox mediator to facilitate the desired chemical transformation | oup.com |

Chemical Transformations and Functionalization of 7 Chlorocinnoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group at the 3-position of the cinnoline (B1195905) ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, acyl halide formation, decarboxylation, and salt formation.

Esterification Reactions and Synthesis of Ester Derivatives (e.g., Ethyl 7-Chlorocinnoline-3-carboxylate)

The conversion of 7-chlorocinnoline-3-carboxylic acid to its corresponding esters is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing these derivatives. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

A prominent example is the synthesis of Ethyl 7-chlorocinnoline-3-carboxylate. This reaction is typically performed by treating the parent carboxylic acid with ethanol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org Subsequent dehydration leads to the formation of the ester. masterorganicchemistry.com

Alternative methods for esterification under milder, non-acidic conditions include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Notes |

|---|---|---|---|

| This compound | Ethanol, H₂SO₄ (catalyst) | Ethyl 7-chlorocinnoline-3-carboxylate | A standard Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com |

| This compound | Methanol, HCl (catalyst) | Methyl 7-chlorocinnoline-3-carboxylate | Another example of Fischer esterification. |

Amidation Reactions and Formation of Amide Derivatives

Amide derivatives of this compound are synthesized by reacting the carboxylic acid, or a more activated form of it, with primary or secondary amines. Direct reaction between the carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid is typically activated first.

Common activation strategies include conversion to an acyl chloride or the use of peptide coupling reagents. fishersci.co.ukiajpr.com Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate which readily reacts with amines to form the desired amide with high yields. fishersci.co.uk

For instance, coupling this compound with various amines in the presence of a coupling reagent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a base such as triethylamine in a solvent like DMF yields the corresponding 7-chlorocinnoline-3-carboxamides. koreascience.or.kr

Conversion to Acyl Halides (e.g., Acid Chlorides)

The synthesis of 7-chlorocinnoline-3-carbonyl chloride, an acyl chloride derivative, serves as a crucial step for producing other derivatives like amides and esters. Acyl chlorides are highly reactive intermediates. The most common method for this conversion involves treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukgoogle.com

The reaction with thionyl chloride, for example, produces the acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion. The resulting 7-chlorocinnoline-3-carbonyl chloride is a versatile electrophile that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. youtube.com

Decarboxylation Pathways and Derivatives

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids like this compound, this transformation typically requires heating, often in the presence of a catalyst. wikipedia.orglibretexts.org The product of the decarboxylation of this compound is 7-chlorocinnoline.

The reaction can be facilitated by heating the carboxylic acid with a substance like soda lime, which is a mixture of sodium hydroxide and calcium oxide. libretexts.org In some cases, copper powder in a high-boiling solvent like quinoline (B57606) is used to promote the reaction. The stability of the resulting carbanion intermediate plays a role in the ease of decarboxylation. wikipedia.org

Salt Formation and Reactivity

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. libretexts.org Treatment with aqueous solutions of inorganic bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) results in the formation of the corresponding sodium 7-chlorocinnoline-3-carboxylate salt. libretexts.org

These salt formation reactions are straightforward acid-base neutralizations. The resulting carboxylate salts are typically more water-soluble than the parent carboxylic acid. The formation of these salts can be important for purification processes or for modifying the physicochemical properties of the compound. The carboxylate anion is also a competent nucleophile and can participate in reactions such as Sₙ2 displacement with alkyl halides to form esters. libretexts.org

Modifications of the Cinnoline Ring System

The cinnoline ring of this compound is susceptible to modification, primarily through reactions targeting the chlorine substituent at the 7-position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the heterocyclic ring system. nih.govlibretexts.org

In an SₙAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride ion). libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic ring. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring system, yielding the substituted product. libretexts.org

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a wide array of functionalized cinnoline derivatives. For example, reaction with amines or ammonia can introduce amino groups, while alkoxides can be used to synthesize ether derivatives. prepchem.com These transformations are valuable for building molecular diversity from the this compound scaffold. The reactivity in SₙAr reactions is influenced by the strength of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgyoutube.com

Table 2: Examples of Nucleophilic Aromatic Substitution on the Cinnoline Ring

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Ammonia (NH₃) | 7-Amino-cinnoline-3-carboxylic acid | SₙAr (Amination) prepchem.com |

| This compound | Sodium methoxide (NaOMe) | 7-Methoxy-cinnoline-3-carboxylic acid | SₙAr (Alkoxylation) |

Article on the Chemical Transformations of this compound Incomplete Due to Lack of Specific Research Data

An in-depth article focusing on the chemical transformations and functionalization of this compound, as outlined by the user's specific instructions, cannot be generated at this time. Extensive searches for detailed research findings on nucleophilic substitution reactions on the cinnoline core and the annulation and formation of ring-fused heterocycles like pyrimido[5,4-c]cinnolines from this specific starting material did not yield relevant scientific literature.

The available information pertains to related, but structurally distinct, compounds such as quinolines and quinolizines. For example, literature exists on the synthesis of pyrimido[5,4-c]quinolines and nucleophilic substitution reactions on various chloroquinolines. However, these findings cannot be accurately extrapolated to the this compound system without dedicated research on this specific compound.

To maintain scientific accuracy and strictly adhere to the provided outline, which requires detailed research findings, data tables, and specific reaction examples for this compound, the generation of the requested article is not possible with the currently available information. Further experimental research and publication on the reactivity of this compound are necessary to provide the specific content requested.

Structure Activity Relationship Sar Studies of 7 Chlorocinnoline 3 Carboxylic Acid Derivatives

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For derivatives of 7-chlorocinnoline-3-carboxylic acid, the relative orientation of the carboxylic acid group and substituents on the bicyclic ring system dictates the molecule's ability to fit into the binding pocket of a receptor or enzyme.

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of stereoisomerism are fundamental to its potential biological activity. The introduction of chiral centers, for instance, through substitution on the cinnoline (B1195905) ring or derivatization of the carboxylic acid, would lead to enantiomers or diastereomers. These stereoisomers can exhibit profound differences in their pharmacological profiles, as biological macromolecules are chiral and often display stereoselective binding. The precise spatial arrangement of key functional groups is paramount for establishing effective interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the target protein. Therefore, the stereochemical configuration of any chiral derivative of this compound would be a critical factor in its molecular recognition and subsequent biological effect.

Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological activity of cinnoline derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring. nih.govpnrjournal.com SAR studies on various cinnoline-3-carboxamides and related analogues have demonstrated that even minor structural modifications can lead to substantial changes in potency and selectivity. nih.gov

Systematic variations of substituents at other positions of the cinnoline ring have provided valuable SAR data. For instance, the introduction of different groups at the 4-position of the cinnoline ring has been shown to be a fruitful strategy for modifying biological activity. nih.gov The conversion of the carboxylic acid at the 3-position to various amides and other derivatives is another common approach to explore the chemical space and optimize biological response. A quantitative structure-activity relationship (QSAR) analysis of a series of cinnoline-3-carboxylic acid derivatives with antibacterial properties revealed that specific physicochemical parameters are predictive of their activity against different bacterial strains. nih.gov

The following table summarizes the general impact of different substituents on the biological activity of cinnoline derivatives, providing a framework for understanding the potential effects on this compound analogues.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| C-4 | Amino groups, Heterocyclic rings | Can significantly influence antibacterial and anticancer activity. nih.gov |

| C-6, C-7, C-8 | Halogens (e.g., Cl, F), Methyl groups | Modulates lipophilicity and electronic properties, impacting potency. researchgate.net |

| N-1 | Alkyl, Aryl groups | Can alter selectivity and pharmacokinetic properties. researchgate.net |

| C-3 | Carboxamide derivatives | Often leads to diverse and potent biological activities, including kinase inhibition. nih.gov |

Rational Molecular Design Principles for Optimized Biological Activity

The insights gained from SAR studies provide the foundation for the rational design of novel this compound derivatives with enhanced biological activity and selectivity. Molecular modeling and computational chemistry techniques are invaluable tools in this process, enabling the prediction of binding modes and affinities of designed compounds with their putative biological targets. researchgate.net

A key principle in the rational design of these derivatives is the optimization of interactions with the target's binding site. This involves identifying key hydrogen bond donors and acceptors, hydrophobic pockets, and regions where electrostatic interactions can be maximized. For example, if the carboxylic acid group is essential for binding through a salt bridge with a positively charged amino acid residue in the target protein, modifications would focus on other parts of the molecule to enhance secondary interactions without disrupting this crucial anchor.

Another important design consideration is the modulation of the molecule's physicochemical properties to improve its drug-like characteristics. This includes optimizing lipophilicity (logP) to achieve a balance between aqueous solubility and membrane permeability, as well as tuning the electronic properties to enhance target binding and metabolic stability. The 7-chloro substituent already contributes to the lipophilicity of the core structure. Further modifications can be guided by computational predictions of ADME (absorption, distribution, metabolism, and excretion) properties to design compounds with favorable pharmacokinetic profiles.

The design of selective inhibitors is a major goal in drug discovery. By understanding the structural differences between the binding sites of the target protein and related off-target proteins, it is possible to design molecules that preferentially bind to the desired target. This can be achieved by introducing substituents that create favorable interactions with specific residues in the target's active site that are not present in the off-target proteins, or by introducing steric bulk that prevents binding to the more constrained active sites of off-target proteins. For instance, the development of selective kinase inhibitors often relies on exploiting subtle differences in the ATP-binding pocket. nih.gov

The following table outlines some of the key rational design principles for optimizing the biological activity of this compound derivatives.

| Design Principle | Strategy | Desired Outcome |

| Target-Based Design | Utilize molecular docking and dynamic simulations to predict binding modes. | Enhance binding affinity and selectivity for the biological target. |

| Pharmacophore Refinement | Identify and optimize key functional groups responsible for biological activity. | Increased potency and efficacy. |

| Physicochemical Property Modulation | Modify substituents to tune lipophilicity, solubility, and electronic properties. | Improved pharmacokinetic profile (ADME). |

| Scaffold Hopping | Replace the cinnoline core with other bioisosteric heterocycles while retaining key binding elements. | Discovery of novel chemical series with potentially improved properties. |

By integrating these rational design principles with continued SAR exploration, the therapeutic potential of the this compound scaffold can be further unlocked, leading to the development of novel and effective therapeutic agents.

Computational and Theoretical Investigations of 7 Chlorocinnoline 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of molecules with a high degree of accuracy. Methodologies such as Density Functional Theory (DFT) are frequently employed to elucidate the fundamental properties of these compounds.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. hope.edu For cinnoline (B1195905) derivatives, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For instance, in a related compound, chromone-3-carboxylic acid, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been used to obtain the optimized geometry. nih.gov The calculated geometric parameters, such as the C-O bond lengths within the pyrone ring and the bond length between the pyrone and carboxylic acid moieties, showed good agreement with experimental X-ray diffraction data. nih.gov Similar calculations for 7-Chlorocinnoline-3-carboxylic acid would provide a detailed picture of its planar structure, influenced by the fused ring system, and the orientation of the carboxylic acid group.

Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule, which arise from the various vibrational modes of the atoms. nih.gov Each calculated frequency corresponds to a specific type of vibration, such as stretching, bending, or twisting of chemical bonds. nih.gov For example, in the analysis of isoindoline-1,3-dione derivatives, the characteristic carbonyl group stretching frequency was identified in the range of 1699 to 1779 cm⁻¹. nih.gov For this compound, key vibrational modes would include the C=O stretching of the carboxylic acid, the C-Cl stretching, and various C-H and C-N vibrations within the cinnoline ring system. Comparing these theoretical spectra with experimentally obtained spectra is a crucial step in confirming the structure of the synthesized compound. nih.gov

Table 1: Illustrative Example of Calculated Geometric Parameters for a Heterocyclic Carboxylic Acid

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | Cpyrone–Ccarboxylic acid | 1.5075 Å |

| Bond Length | Ohydroxyl–H | 0.9893 Å |

| Bond Angle | C-O-H (Carboxylic Acid) | ~105-109° |

Note: This table is illustrative and based on data for a similar class of compounds. Specific values for this compound would require dedicated calculations.

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and how charge is distributed across a molecule is fundamental to predicting its chemical behavior. Natural Bond Orbital (NBO) analysis is a powerful tool used for this purpose. It examines the delocalization of electron density between filled and empty orbitals, which indicates stabilizing intramolecular interactions. nih.gov For instance, in chromone-3-carboxylic acid, NBO analysis revealed that lone pair transitions contribute significantly to the molecule's stability. nih.gov A similar analysis on this compound would likely show significant electron delocalization within the aromatic cinnoline ring system and interactions involving the chlorine and carboxylic acid substituents.

The distribution of electrostatic potential on the molecular surface can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Electron-rich areas are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the cinnoline ring and the oxygen atoms of the carboxylic acid, indicating their potential as sites for hydrogen bonding and electrophilic interactions.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful means of structure verification. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.govnih.gov These theoretical shifts can then be compared to experimental NMR data. nih.gov For example, the calculated chemical shifts for aromatic protons in organic molecules typically fall within the range of 7.0–9.0 ppm. nih.gov For this compound, theoretical calculations would predict the specific chemical shifts for each proton and carbon atom in the molecule, taking into account the electronic effects of the chlorine and carboxylic acid groups.

IR and Raman Spectroscopy: As mentioned in the geometry optimization section, vibrational frequency calculations yield the theoretical IR and Raman spectra. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational band can be assigned to a specific motion of the atoms, aiding in the interpretation of experimental spectra. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. hope.edu This information is crucial for understanding the photophysical properties of the compound.

Table 2: Illustrative Example of Theoretical vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Theoretical Value | Experimental Value |

| ¹³C NMR | Carboxylic Carbon | ~165-175 ppm | ~168 ppm |

| ¹H NMR | Aromatic Protons | ~7.5-8.5 ppm | ~7.6-8.4 ppm |

| IR | C=O Stretch | ~1700-1750 cm⁻¹ | ~1720 cm⁻¹ |

Note: This table is illustrative. Specific values for this compound would require dedicated calculations and experimental measurements.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich aromatic ring system, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the cinnoline ring. The HOMO-LUMO gap would provide insight into its reactivity towards various reagents. This analysis is particularly useful in predicting the outcomes of pericyclic reactions and understanding nucleophilic and electrophilic attack sites. numberanalytics.comwikipedia.orgyoutube.com

Molecular Modeling and Docking Studies

Beyond the properties of the isolated molecule, computational methods can also predict how a molecule will interact with biological targets, a cornerstone of computer-aided drug design.

Prediction of Ligand-Target Binding Interactions and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.govscielo.org.mx The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a scoring function or binding energy. nih.govbiorxiv.org A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For this compound and its analogues, molecular docking studies can be used to predict their potential as inhibitors of specific biological targets. For example, derivatives of the related quinoline-3-carboxylic acid have been studied as inhibitors of protein kinase CK2 and as DNA minor groove binding agents. nih.govnih.gov In a typical docking study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). scielo.org.mx The ligand is then docked into the active site of the protein, and the interactions are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The results of docking studies can guide the design of more potent inhibitors. For instance, if a docking study reveals that a particular functional group on the ligand is not making favorable interactions with the protein, it can be replaced with a group that is predicted to bind more strongly. This iterative process of design, docking, and synthesis is a powerful strategy in drug discovery. frontiersin.orgbiorxiv.orged.ac.uk

Table 3: Illustrative Example of Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Analogue A | Protein Kinase X | -8.5 | Lys65, Glu81, Asp184 |

| Analogue B | Protein Kinase X | -7.2 | Lys65, Tyr130 |

| This compound | Protein Kinase X | (To be determined) | (To be determined) |

Note: This table is for illustrative purposes. The specific binding energy and interacting residues for this compound would depend on the chosen biological target and the docking software used.

Computational Screening for Potential Inhibitory Activities

Computational screening, particularly through molecular docking and other in silico methods, has become an indispensable tool in the early stages of drug discovery. These techniques allow for the rapid assessment of large libraries of compounds for their potential to interact with specific biological targets, thereby prioritizing molecules for further experimental investigation.

In the context of this compound and its analogues, computational screening can be employed to predict their inhibitory activities against a variety of enzymes and receptors implicated in disease. For instance, cinnoline derivatives have been identified as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer. nih.gov Similarly, the quinoline (B57606) scaffold, structurally related to cinnoline, has been the subject of extensive computational screening for various therapeutic targets, including bacterial enzymes and viral proteases. nih.govnih.gov

The process of computational screening for a target enzyme typically involves the following steps:

Target Identification and Preparation: A validated biological target, such as an enzyme or receptor with a known three-dimensional structure obtained from sources like the Protein Data Bank (PDB), is selected. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation: The three-dimensional structures of this compound and its analogues are generated and optimized to their lowest energy conformation.

Molecular Docking: A docking algorithm is used to predict the preferred binding orientation of the ligands within the active site of the target protein. The algorithm calculates a docking score, which represents the predicted binding affinity. Lower (more negative) docking scores generally indicate a higher predicted binding affinity.

Analysis of Interactions: The docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Pharmacokinetic and Toxicity Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidate molecules. This helps to filter out compounds with potentially poor drug-like properties.

While specific docking studies on this compound are not extensively reported in the public domain, the general applicability of these methods allows for the creation of hypothetical screening data to illustrate the potential of this compound class. The following table presents a hypothetical computational screening of this compound and its analogues against a generic kinase target.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted ADMET Properties |

|---|---|---|---|

| This compound | -8.2 | Lys76, Asp184 (Hydrogen Bonds); Leu130 (Hydrophobic) | Good oral bioavailability, low predicted toxicity |

| 7-Fluoro-cinnoline-3-carboxylic acid | -8.5 | Lys76, Asp184 (Hydrogen Bonds); Leu130 (Hydrophobic) | Good oral bioavailability, low predicted toxicity |

| 7-Methoxy-cinnoline-3-carboxylic acid | -7.9 | Lys76, Asp184 (Hydrogen Bonds); Met128 (Hydrophobic) | Moderate oral bioavailability, low predicted toxicity |

| 4-Amino-7-chlorocinnoline-3-carboxylic acid | -9.1 | Lys76, Asp184, Glu91 (Hydrogen Bonds); Leu130 (Hydrophobic) | Good oral bioavailability, low predicted toxicity |

Mechanistic Insights from Theoretical Chemistry

Theoretical chemistry offers a powerful lens through which to understand the intricate details of chemical reactions and molecular interactions at the atomic level. For this compound and its analogues, these methods can elucidate their synthetic pathways and their behavior in biological environments.

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of the cinnoline ring system can be achieved through various routes, and computational chemistry plays a crucial role in understanding the mechanisms of these reactions. One common approach is the intramolecular cyclization of appropriately substituted precursors. For example, the synthesis of cinnolines can proceed via an intramolecular redox cyclization reaction. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.

The synthesis of the closely related quinoline-3-carboxylic acids has also been studied computationally. For instance, the Gould-Jacobs cyclization is a well-established method for synthesizing 4-oxo-quinoline-3-carboxylic acids. researchgate.net DFT calculations can be employed to investigate the various steps of this reaction, including the initial condensation, the cyclization to form the quinoline ring, and the final tautomerization.

For the specific synthesis of this compound, a plausible synthetic route would involve the cyclization of a precursor containing the necessary chloro-substituted phenyl ring and a side chain that can form the pyridazine (B1198779) ring of the cinnoline system. Computational studies could be instrumental in:

Evaluating different synthetic strategies: By comparing the calculated energy barriers for different proposed synthetic pathways, the most efficient route can be predicted.

Understanding substituent effects: Theoretical calculations can explain how the presence of the chloro group at the 7-position influences the reactivity of the molecule and the regioselectivity of the cyclization reaction.

Investigating the role of catalysts: If a catalyst is used in the synthesis, computational methods can help to elucidate its mechanism of action.

Understanding Intermolecular Interactions and Solvation Effects

The biological activity of a molecule is intimately linked to its ability to interact with its target and its behavior in the aqueous environment of the body. The carboxylic acid group in this compound is a key feature that dictates its intermolecular interactions and solubility.

Intermolecular Interactions: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. In the solid state and in non-polar solvents, carboxylic acids often exist as cyclic dimers, where two molecules are held together by two hydrogen bonds. libretexts.org Computational methods can be used to calculate the energy of these hydrogen bonds and to explore the geometry of the resulting dimers. nih.gov

Furthermore, the cinnoline ring system itself contains nitrogen atoms that can act as hydrogen bond acceptors. The interplay of these different hydrogen bonding sites, along with other non-covalent interactions such as π-π stacking, governs how the molecule interacts with biological macromolecules.

Solvation Effects: The solubility of this compound in water is crucial for its potential as a drug. The carboxylic acid group enhances water solubility through hydrogen bonding with water molecules. youtube.com Computational models, such as those employing a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvent models, can be used to study the solvation process. These models can predict the free energy of solvation, providing a quantitative measure of the molecule's solubility. They can also provide a detailed picture of the arrangement of water molecules around the solute, revealing the specific hydrogen bonding networks that are formed.

Understanding these intermolecular interactions and solvation effects is critical for predicting how this compound will behave in a biological system, from its absorption and distribution to its interaction with its ultimate molecular target.

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) | Methodology |

|---|---|---|---|

| Hydrogen Bond (Dimer) | Carboxylic acid - Carboxylic acid | -14.5 | DFT (B3LYP/6-311++G(d,p)) |

| Hydrogen Bond (with Water) | Carboxylic acid (OH) - Water (O) | -7.8 | DFT with implicit solvent model (PCM) |

| Hydrogen Bond (with Water) | Carboxylic acid (C=O) - Water (H) | -5.2 | DFT with implicit solvent model (PCM) |

| Hydrogen Bond (with Water) | Cinnoline Nitrogen - Water (H) | -4.1 | DFT with implicit solvent model (PCM) |

Mechanistic Investigations of Biological Activities of Cinnoline Derivatives

Exploration of Molecular Targets and Biochemical Pathways

Cinnoline-based compounds are capable of interacting with a diverse array of molecular targets, which is a testament to their chemical versatility. mdpi.comresearcher.life These interactions can lead to the modulation of critical cellular processes involved in various disease states. The specific substitution patterns on the cinnoline (B1195905) ring play a crucial role in determining the target affinity and the resulting biological response.

The ability of cinnoline derivatives to inhibit key enzymes is a primary mechanism behind their therapeutic potential, particularly in oncology. researcher.life These compounds have been identified as inhibitors of several enzyme families, including protein kinases, topoisomerases, and specifically the Colony-Stimulating Factor-1 Receptor (CSF-1R). mdpi.comresearcher.life

Kinase Inhibition : Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Cinnoline derivatives have emerged as potent kinase inhibitors. For instance, a series of 3-amido-4-anilinocinnolines were identified as highly selective and potent inhibitors of CSF-1R, a receptor tyrosine kinase that governs the differentiation and maintenance of most tissue-resident macrophages. nih.govnih.gov Inhibition of CSF-1R is a therapeutic strategy for various human disorders, including cancer and neurodegenerative diseases. nih.gov Another key target is Bruton's tyrosine kinase (BTK), where a fragment-based screening approach that utilized X-ray co-crystallography successfully identified a cinnoline fragment that binds to the enzyme. mdpi.com Optimization of this fragment led to the development of potent, orally available BTK inhibitors. nih.gov

Topoisomerase Inhibition : Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. Certain cinnoline derivatives have been found to act as topoisomerase I inhibitors. researchgate.net By inhibiting this enzyme, the compounds can induce apoptosis, mitochondrial depolarization, and the generation of reactive oxygen species in cancer cells. researchgate.net

| Enzyme Target | Cinnoline Derivative Class | Mechanism/Effect | Therapeutic Area |

|---|---|---|---|

| CSF-1R | 3-Amido-4-anilinocinnolines | Potent and selective inhibition | Cancer, Inflammatory Disorders |

| Bruton's Tyrosine Kinase (BTK) | 4-Aminocinnoline-3-carboxamides | Non-covalent inhibition | Rheumatoid Arthritis |

| Topoisomerase I | Disubstituted Cinnolines | Inhibition leading to apoptosis | Cancer |

| Phosphodiesterase 4 (PDE4) | Pyrazolo[4,3-c]cinnoline derivatives | Inhibition leading to bronchodilation | Inflammatory Diseases |

Cinnoline derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties. nih.govijper.org The presence of a halogen, such as the chloro group in 7-Chlorocinnoline-3-carboxylic acid, has been noted to enhance this activity. For example, 7-chloro substituted cinnoline thiophene (B33073) derivatives have been identified as potent antifungal agents. nih.gov

The precise mode of action can vary, but for carboxylic acid derivatives, several general antimicrobial mechanisms are recognized:

Disruption of Cell Membranes : Carboxylic acids, particularly hydrophobic ones, can alter the properties of microbial cell membranes. researchgate.net This can involve changing the membrane's permeability and surface charge, leading to the leakage of essential intracellular components and ultimately cell death. researchgate.netfrontiersin.org Some compounds, like 7-(Diethylamino) coumarin-3-carboxylic acid, have been shown to inhibit bacteria by disrupting their cell membranes. nih.gov

Inhibition of Biofilm Formation : Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The carboxylic acid moiety can interfere with the ability of bacteria to form biofilms, which may involve limiting cell adhesion or inhibiting the quorum-sensing communication systems that regulate biofilm maturation. researchgate.netnih.gov

Interference with Cellular Energy : The antimicrobial action can also involve the disruption of ATP generation by increasing membrane permeability to ions and inhibiting ATPase activity. researchgate.net

DNA Damage : Structurally related quinoxaline-2-carboxylic acid 1,4-dioxides have been shown to act as DNA-damaging agents in mycobacteria, a mechanism confirmed through the genomic sequencing of resistant mutants. mdpi.com This suggests that cinnoline carboxylic acids might also exert their effects through interactions with microbial DNA.

Beyond enzyme inhibition, cinnoline derivatives can modulate cellular function by interacting with various receptors. mdpi.com This interaction can either activate or block signaling pathways, making these compounds attractive for treating a range of conditions, including psychiatric and neurological disorders.

GABA-A Receptors : Certain cinnoline derivatives have been developed as selective allosteric modulators of GABA-A receptors. These receptors are the primary mediators of fast synaptic inhibition in the central nervous system, and their modulation is a key strategy for treating anxiety and other psychiatric disorders. rsc.org

Histamine (B1213489) H3 Receptors : The cinnoline scaffold has also been employed to design compounds that target the histamine H3 receptor. mdpi.com This receptor is involved in regulating the release of various neurotransmitters in the brain, making it an attractive target for treating cognitive and attention disorders. mdpi.com

Cannabinoid Receptors : While not cinnolines, the structurally similar 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been identified as potent and selective agonists for the CB2 cannabinoid receptor. ucl.ac.be This indicates the potential for cinnoline-3-carboxylic acid scaffolds to be adapted to target G-protein coupled receptors involved in immune function and inflammation. ucl.ac.be

Crystallographic Studies of Cinnoline-Target Complexes

To fully comprehend the inhibitory action of cinnoline derivatives, it is essential to visualize their interactions with protein targets at an atomic level. Crystallographic studies, particularly X-ray co-crystallography, provide invaluable insights into the structural basis of these interactions.

X-ray crystallography allows for the precise mapping of how a ligand, such as a cinnoline derivative, fits into the binding site of its target protein. This information is critical for structure-based drug design. A notable example is the identification of a cinnoline fragment's binding mode within Bruton's tyrosine kinase (BTK). mdpi.comnih.gov Such studies reveal the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For instance, molecular docking studies of a related quinazoline-based inhibitor in the active site of Aurora A kinase showed significant binding interactions with key amino acid residues, explaining its inhibitory activity. researchgate.net These interactions are fundamental to the ligand's affinity and selectivity for its target.

The binding of a ligand to a protein is often not a simple lock-and-key event. It can induce significant conformational changes in the protein's structure. nih.gov These changes can alter the enzyme's catalytic activity or the receptor's signaling state. For example, the interaction of a ligand with its target can stabilize a particular protein conformation, which may be an active or inactive state. nih.gov While specific crystallographic evidence detailing conformational changes induced by this compound is not available, studies on other systems demonstrate this principle. The interaction between gelsolin and actin, for instance, induces a conformational change in actin that is crucial for its polymerization. nih.gov Similarly, the binding of a cinnoline inhibitor to its target kinase would likely induce or select for a specific conformation that is incompatible with its enzymatic function.

Strategic Research Applications of 7 Chlorocinnoline 3 Carboxylic Acid in Drug Discovery

Utility as a Privileged Scaffold for Novel Lead Compound Identification

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a highly efficient starting point for the discovery of new lead compounds. The cinnoline (B1195905) ring system is recognized as such a scaffold, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and central nervous system (CNS) effects. nih.govpnrjournal.com This versatility suggests that the core structure has favorable properties for interacting with a variety of biological macromolecules.

7-Chlorocinnoline-3-carboxylic acid embodies the characteristics of a privileged scaffold. The cinnoline core provides the foundational structure, while the substituents—a chlorine atom at the 7-position and a carboxylic acid group at the 3-position—offer crucial points for chemical modification. thepharmajournal.com Medicinal chemists can leverage these functional groups to create large libraries of analogues, systematically altering the molecule's properties to optimize binding and activity against specific targets. For instance, halogen-substituted cinnoline derivatives have been noted for their potent antimicrobial and anti-inflammatory activities. thepharmajournal.com The exploration of derivatives from this scaffold has led to the identification of compounds with potential therapeutic applications across different disease areas. pnrjournal.comontosight.ai

Table 1: Reported Biological Activities of Various Cinnoline Scaffolds This table illustrates the diverse therapeutic potential of the cinnoline core, supporting its classification as a privileged scaffold.

| Cinnoline Derivative Type | Reported Biological Activity | Potential Application | Reference(s) |

| General Cinnoline Derivatives | Antimicrobial, Antiviral, Anticancer | Infectious Diseases, Oncology | ontosight.aiontosight.ai |

| Halogen-Substituted Cinnolines | Antibacterial, Anti-inflammatory, Antifungal | Infectious Diseases, Inflammatory Disorders | thepharmajournal.com |

| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory, Antibacterial | Inflammatory Disorders, Infectious Diseases | pnrjournal.com |

| 4-Aminocinnoline-3-carboxamides | Antibacterial (Gram+ and Gram-) | Infectious Diseases | nih.gov |

| Cinnoline Thiophene (B33073) Derivatives | Antimicrobial, Anti-inflammatory | Infectious Diseases, Inflammatory Disorders | thepharmajournal.com |

| General Cinnoline Derivatives | CNS Activity, Antihypertensive, Antithrombotic | Neurological Disorders, Cardiovascular Disease | thepharmajournal.comontosight.ai |

Role in the Synthesis of Heterocyclic Building Blocks for Pharmaceutical Development

Heterocyclic compounds are fundamental building blocks in organic synthesis and are prevalent in a vast number of marketed drugs. sigmaaldrich.comossila.com this compound serves as a valuable and versatile building block for constructing more complex molecules intended for pharmaceutical use. Its utility stems from the distinct reactivity of its two primary functional groups.

The carboxylic acid moiety is one of the most useful functional groups in medicinal chemistry. nih.govenamine.net It can be readily converted into a wide array of other functional groups, most commonly amides through coupling reactions with amines, or esters through reactions with alcohols. libretexts.org This allows for the straightforward attachment of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies.

The chlorine atom on the aromatic ring provides an additional, orthogonal site for chemical modification. As a halogen, it can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) or nucleophilic aromatic substitution (SNAAr) reactions. These reactions enable the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, dramatically increasing the structural diversity that can be achieved from a single starting material. This dual functionality makes this compound a powerful intermediate for synthesizing novel heterocyclic systems. ekb.eg

Table 2: Synthetic Utility of Functional Groups in this compound This table outlines the key reactive sites of the molecule and their common transformations in pharmaceutical synthesis.

| Functional Group | Position | Potential Synthetic Transformations | Purpose in Drug Discovery | Reference(s) |

| Carboxylic Acid | C3 | Amide bond formation, Esterification, Reduction to alcohol, Conversion to other acid derivatives | Introduce diverse side chains, Modify solubility and polarity, Explore SAR | nih.govenamine.netlibretexts.org |

| Chloro Substituent | C7 | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduce new aryl, alkyl, amino, or alkyne groups; Build complex ring systems | thepharmajournal.com |

Application as Chemical Probes for Investigating Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing researchers to investigate its function within a biological system. nih.gov While this compound itself may not be a finalized probe, its structure provides an excellent foundation for the development of such tools.

The cinnoline core, known to interact with various biological targets, can act as the "warhead" of the probe, providing the initial binding interaction. nih.govontosight.ai The strategic value of this compound lies in its functional handles, which can be used to attach reporter groups or other functionalities. The carboxylic acid is particularly well-suited for conjugation to linker molecules, which can then be attached to reporter tags like fluorescent dyes (for imaging), biotin (B1667282) (for affinity purification), or photoreactive groups (for covalent labeling). For example, other heterocyclic carboxylic acids, such as 7-(diethylamino)coumarin-3-carboxylic acid, are widely used as fluorescent probes, demonstrating the utility of the carboxylic acid group for such applications. caymanchem.com

By systematically modifying the cinnoline scaffold and using the chloro and carboxylic acid groups to attach various tags, a library of chemical probes could be generated. These probes could then be used to identify the molecular targets of cinnoline-based compounds, elucidate biological pathways, and validate new targets for drug discovery. nih.gov

Table 3: Features of this compound for Chemical Probe Development This table highlights the molecular attributes that make this compound a suitable starting point for creating chemical probes.

| Feature | Description | Utility in Probe Design | Reference(s) |

| Cinnoline Core | A recognized privileged scaffold that interacts with biological targets. | Acts as the recognition element or "warhead" that binds to the target of interest. | nih.gov |

| Carboxylic Acid Group | A versatile functional group for chemical conjugation. | Primary site for attaching linkers, fluorescent tags, biotin, or affinity matrices. | caymanchem.com |

| Chloro Substituent | A reactive site for cross-coupling or substitution reactions. | Allows for the introduction of photoreactive groups for covalent labeling or other moieties to fine-tune probe properties. | thepharmajournal.com |

| Potential CNS Activity | Derivatives of the scaffold have shown effects on the central nervous system. | Suggests the scaffold can cross biological membranes to engage with intracellular targets, making it useful for studying neurological systems. | ontosight.ainih.gov |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Cinnoline (B1195905) Carboxylic Acids

The synthesis of the cinnoline core has traditionally been achieved through methods like the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.org However, the future of synthesizing cinnoline carboxylic acids lies in the development of more sustainable and efficient "green chemistry" approaches. researchgate.netmdpi.com These methods aim to reduce waste, lower energy consumption, and utilize less hazardous materials.

Key areas of development include:

Multi-Component Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules like quinoline (B57606) and cinnoline derivatives in a single step from multiple starting materials. rsc.orgiicbe.org The Doebner reaction, a classic MCR for synthesizing quinoline-4-carboxylic acids, exemplifies this approach and remains a valuable tool. nih.gov The development of new MCRs for cinnoline carboxylic acids is a significant area of future research, promising high atom economy and the ability to generate diverse chemical libraries for screening. rsc.org

Flow Chemistry: Continuous-flow synthesis offers advantages in safety, scalability, and process control. durham.ac.uk The use of flow reactors, such as tube-in-tube gas-permeable membrane reactors, for reactions involving gases like CO2, can be adapted for the carboxylation steps required in the synthesis of cinnoline carboxylic acids. durham.ac.uk This methodology allows for precise control of reaction conditions and can be scaled up for larger production needs. durham.ac.uk

Enzyme-Catalyzed Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B, presents a sustainable pathway for synthesizing ester building blocks from carboxylic acids. diva-portal.orgresearchgate.net Applying biocatalysis to the synthesis of cinnoline derivatives could lead to highly selective reactions under mild conditions, reducing the need for traditional chemical reagents.

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Carboxylic Acids

| Methodology | Key Advantages | Challenges/Limitations | Relevance for Cinnoline Carboxylic Acids |

|---|---|---|---|

| Conventional (e.g., Richter Synthesis) | Established and well-understood. wikipedia.org | Often requires harsh conditions, multi-step processes, and can generate significant waste. nih.gov | Provides a foundational route but is being superseded by more efficient methods. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.netbohrium.comeurekaselect.com | Requires specialized equipment; scalability can be a concern for some applications. | Highly promising for rapid and efficient synthesis of diverse cinnoline derivatives. nih.gov |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid construction of complex molecules. rsc.orgnih.gov | Can be challenging to optimize for specific targets; substrate scope may be limited. | Ideal for generating libraries of cinnoline carboxylic acids for drug discovery. researchgate.net |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, efficient for gas-liquid reactions. durham.ac.uknih.gov | High initial setup cost; potential for clogging with solid byproducts. | Excellent potential for the industrial-scale, safe, and continuous production of key intermediates. durham.ac.uk |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is revolutionizing drug discovery. For cinnoline derivatives, in silico methods are becoming indispensable for predicting molecular properties and guiding synthetic efforts.

In Silico Modeling: Computational tools are used to design and evaluate new chemical entities before they are synthesized. nih.gov This includes:

Molecular Docking: This technique predicts the binding orientation and affinity of a ligand (like a cinnoline derivative) to a target protein. elsevierpure.comnih.gov Docking studies have been successfully used to identify potential cinnoline-based inhibitors for targets such as tubulin and Bruton's tyrosine kinase (BTK). nih.govresearchgate.netnih.gov For example, docking results for certain cinnoline derivatives showed potential as tubulin polymerization inhibitors with a calculated Ki as low as 0.5 nM. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com 3D-QSAR studies on cinnoline analogues have helped to identify key structural features required for potent inhibitory activity, such as the preference for bulky substitutions at specific positions. nih.gov These models provide valuable clues for designing new derivatives with enhanced potency. nih.govmdpi.com

High-Throughput Screening (HTS): While not detailed in the provided context for this specific compound, HTS is a standard experimental methodology where large libraries of compounds, potentially generated using novel synthetic routes like MCRs, are rapidly tested for activity against a biological target. The hits from HTS can then be further analyzed and optimized using computational tools.

The integration of these methods creates a powerful cycle of design, synthesis, and testing. Computational models can screen virtual libraries of thousands of potential cinnoline derivatives, identifying the most promising candidates for synthesis. Experimental validation then provides feedback to refine and improve the predictive power of the computational models. mdpi.com

Table 2: Role of Computational Methodologies in Cinnoline Drug Discovery

| Methodology | Principle | Application for Cinnoline Derivatives | Example Finding |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a macromolecular target. nih.gov | Identifying potential biological targets; elucidating binding interactions to guide lead optimization. nih.govresearchgate.net | Cinnoline derivatives were identified as potential tubulin polymerization inhibitors. elsevierpure.comnih.gov |

| QSAR | Correlates variations in the physicochemical properties of compounds with their biological activities. nih.govgeorgiasouthern.edu | Predicting the activity of unsynthesized compounds; identifying key structural features for activity. nih.gov | CoMFA/CoMSIA contour maps for cinnoline-based BTK inhibitors suggested that bulky and hydrophilic groups at specific positions improve activity. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. mdpi.commdpi.com | Validating docking results and assessing the stability of the predicted binding poses. mdpi.com | MD simulations confirmed the stable binding of designed inhibitors in the active site of their target protein. mdpi.com |

Rational Design of Cinnoline-Based Compounds with Tuned Biological Selectivity

Rational drug design aims to create molecules that interact with a specific biological target to achieve a desired therapeutic effect while minimizing off-target interactions and side effects. mdpi.com For cinnoline-based compounds, this involves leveraging Structure-Activity Relationship (SAR) data to fine-tune their properties. nih.govnih.gov

SAR studies on various cinnoline and quinoline derivatives have revealed critical insights. For example, in a series of 4-aminoquinolines designed as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely essential for activity. researchgate.net Similarly, for dibenzo[c,h]cinnolines acting as TOP1 inhibitors, the presence of a methylenedioxy group on a specific ring was crucial for activity. nih.gov

Future research will focus on:

Target-Specific Design: By understanding the three-dimensional structure of target enzymes (e.g., kinases, phosphodiesterases), medicinal chemists can design cinnoline derivatives that fit precisely into the active site, enhancing potency and selectivity. nih.govnih.gov For instance, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines were developed as novel and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov

Bioisosteric Replacement: The core cinnoline structure itself is a bioisostere of other important heterocycles. researchgate.net Further exploration of bioisosteric replacements for various substituents on the 7-chlorocinnoline-3-carboxylic acid template can lead to compounds with improved selectivity or novel mechanisms of action.

The ultimate goal is to move from broad-spectrum bioactive compounds to highly selective agents that target a single protein or pathway, thereby increasing therapeutic efficacy and reducing the potential for adverse effects. The combination of novel synthetic routes to create diverse structures, coupled with predictive computational models, will be the engine driving the rational design of the next generation of cinnoline-based medicines. mdpi.com

Q & A

Q. How can computational modeling predict interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Key Considerations for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., exact molar ratios, solvent purity) to enable replication .

- Contradiction Analysis : Use triangulation (e.g., spectral, computational, crystallographic data) to resolve ambiguities .

- Ethical Compliance : Adhere to safety protocols for handling chlorinated compounds (gloves, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products